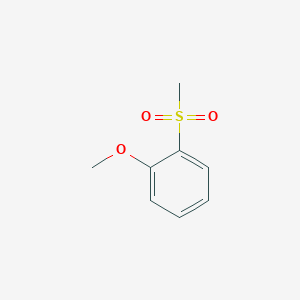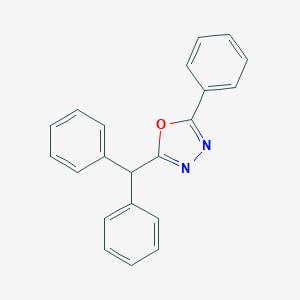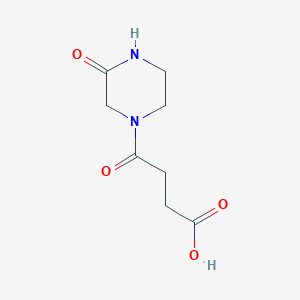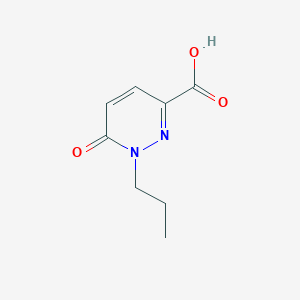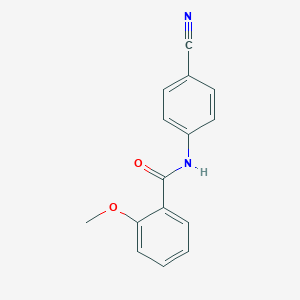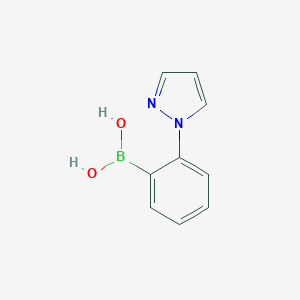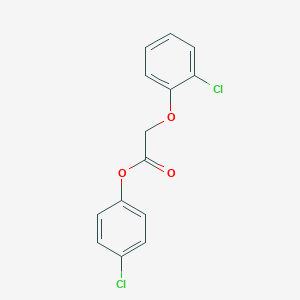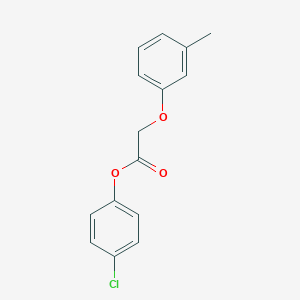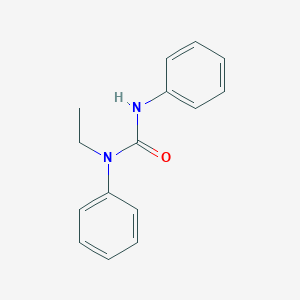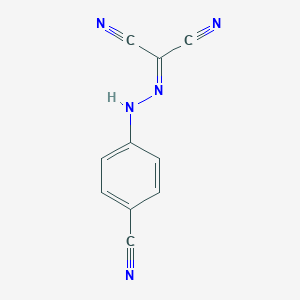
Propanedinitrile, ((4-cyanophenyl)hydrazono)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, ((4-cyanophenyl)hydrazono)-, commonly known as PCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 220.24 g/mol.
Mécanisme D'action
The mechanism of action of PCP is not well understood. However, it is believed that PCP inhibits the activity of enzymes and proteins by binding to their active sites. This leads to a decrease in the activity of the enzyme or protein, which can have various effects on cellular processes.
Effets Biochimiques Et Physiologiques
PCP has been shown to have various biochemical and physiological effects. In vitro studies have shown that PCP inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In vivo studies have shown that PCP has antifungal, antibacterial, and antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
PCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, PCP has some limitations for lab experiments. It is toxic and should be handled with care. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for PCP research. One area of research is the development of new drugs based on the structure of PCP. Another area of research is the study of the mechanism of action of PCP on enzymes and proteins. Additionally, PCP can be used as a starting material for the synthesis of other compounds, which can have potential applications in various fields.
Conclusion:
In conclusion, PCP is a chemical compound that has potential applications in various fields, including chemistry, biochemistry, and pharmacology. PCP can be synthesized by the reaction of 4-cyanobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The mechanism of action of PCP is not well understood, but it is believed to inhibit the activity of enzymes and proteins. PCP has several advantages for lab experiments, but it also has some limitations. There are several future directions for PCP research, including the development of new drugs and the study of the mechanism of action of PCP on enzymes and proteins.
Méthodes De Synthèse
PCP can be synthesized by the reaction of 4-cyanobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction yields a yellow crystalline solid that is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
PCP has potential applications in various fields, including chemistry, biochemistry, and pharmacology. In chemistry, PCP can be used as a reagent for the synthesis of other compounds. In biochemistry, PCP can be used to study the mechanism of action of enzymes and proteins. In pharmacology, PCP can be used to develop new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
64691-81-2 |
|---|---|
Nom du produit |
Propanedinitrile, ((4-cyanophenyl)hydrazono)- |
Formule moléculaire |
C10H5N5 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
2-[(4-cyanophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H5N5/c11-5-8-1-3-9(4-2-8)14-15-10(6-12)7-13/h1-4,14H |
Clé InChI |
FMYMDEPLLXDYGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NN=C(C#N)C#N |
SMILES canonique |
C1=CC(=CC=C1C#N)NN=C(C#N)C#N |
Autres numéros CAS |
64691-81-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



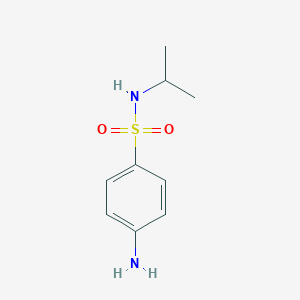
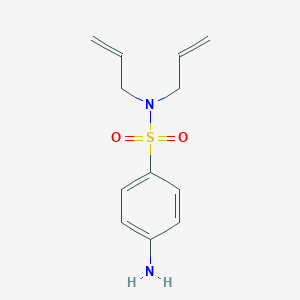
![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
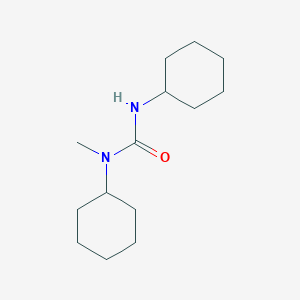
![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
